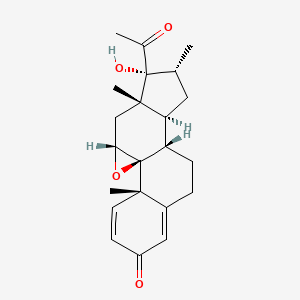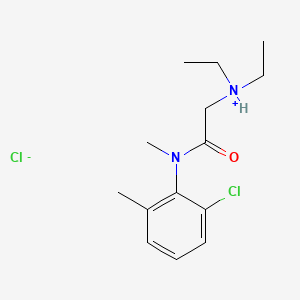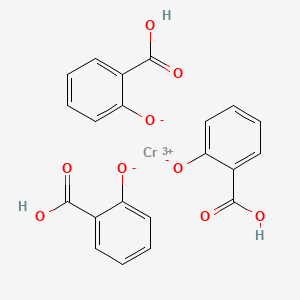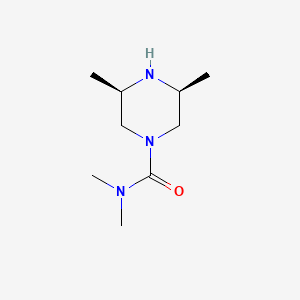
(3R,5S)-N,N,3,5-Tetramethylpiperazine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,5S)-N,N,3,5-Tetramethylpiperazine-1-carboxamide is a chiral compound with significant applications in various fields of chemistry and biology. Its unique stereochemistry and functional groups make it a valuable molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-N,N,3,5-Tetramethylpiperazine-1-carboxamide typically involves the reaction of piperazine derivatives with methylating agents under controlled conditions. One common method includes the use of N-methylpiperazine as a starting material, which undergoes methylation and subsequent carboxamidation to yield the desired compound. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods utilize advanced techniques such as microreactors and automated synthesis systems to optimize reaction conditions and scale up production efficiently.
化学反応の分析
Types of Reactions
(3R,5S)-N,N,3,5-Tetramethylpiperazine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxamide group can be replaced with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles like amines, alcohols; reactions often require catalysts or activating agents.
Major Products Formed
科学的研究の応用
(3R,5S)-N,N,3,5-Tetramethylpiperazine-1-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional attributes.
作用機序
The mechanism of action of (3R,5S)-N,N,3,5-Tetramethylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
(3R,5S)-Atorvastatin Sodium Salt: A statin used to lower cholesterol levels.
(3R,5S)-5-Hydroxymethyl-3-pyrrolidinol HCl: A compound with potential pharmaceutical applications.
Uniqueness
(3R,5S)-N,N,3,5-Tetramethylpiperazine-1-carboxamide is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds
特性
分子式 |
C9H19N3O |
|---|---|
分子量 |
185.27 g/mol |
IUPAC名 |
(3S,5R)-N,N,3,5-tetramethylpiperazine-1-carboxamide |
InChI |
InChI=1S/C9H19N3O/c1-7-5-12(6-8(2)10-7)9(13)11(3)4/h7-8,10H,5-6H2,1-4H3/t7-,8+ |
InChIキー |
NZRMACIHVBXWMB-OCAPTIKFSA-N |
異性体SMILES |
C[C@@H]1CN(C[C@@H](N1)C)C(=O)N(C)C |
正規SMILES |
CC1CN(CC(N1)C)C(=O)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


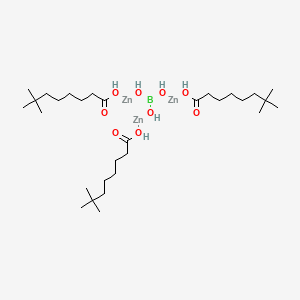
![2-chloroethyl-[(2-methoxyphenyl)methyl]-methylazanium;chloride](/img/structure/B13764681.png)
![azanium;(Z)-4-[2-[2-hydroxyethyl(octadecanoyl)amino]ethoxy]-4-oxobut-2-enoate](/img/structure/B13764685.png)
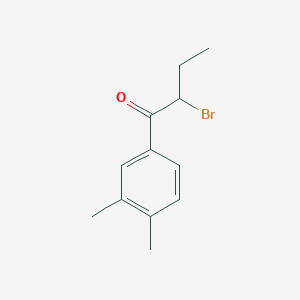
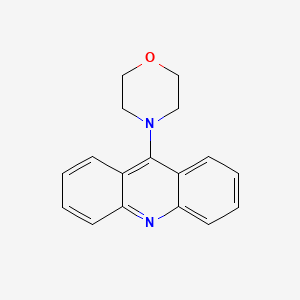
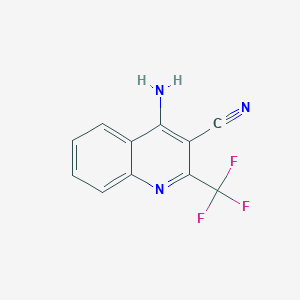
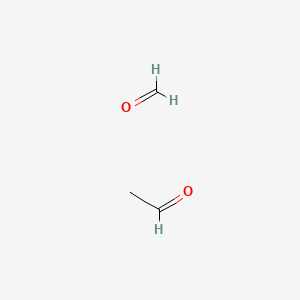

![1,2-Bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzene](/img/structure/B13764722.png)

